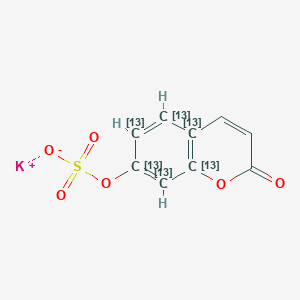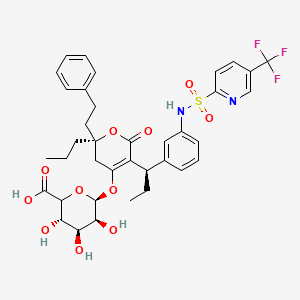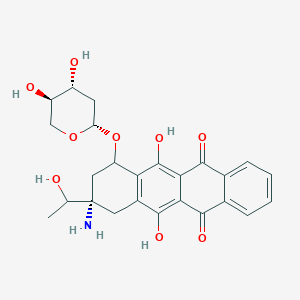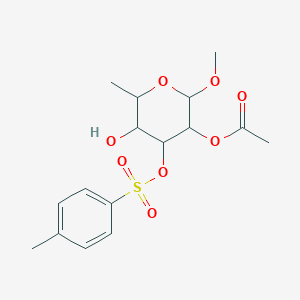
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex glycosides often involves multi-step chemical reactions, including selective protection and deprotection of functional groups, glycosylation steps, and modifications to achieve the desired structural features. For instance, research on related glycoside synthesis highlights the strategic use of protective groups and the importance of stereochemistry in achieving specific glycosidic linkages (Matta, K., Vig, R., & Abbas, S., 1984)(Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of glycosides determines their physical and chemical properties and their reactivity. X-ray diffraction studies provide critical insights into the crystal and molecular structure, offering details on the conformation and spatial arrangement of atoms within the molecule (Takeda, H., Kaiya, T., Yasuoka, N., & Kasai, N., 1978)(Takeda et al., 1978).
Chemical Reactions and Properties
Glycosides undergo various chemical reactions, including glycosylation, hydrolysis, and modification reactions that alter their functional groups. The reactivity of glycosides is significantly influenced by their glycosidic bond and the presence of protective groups. Studies on the chemical behavior of similar compounds shed light on their reactivity and the conditions required for specific transformations (Miljković, D., Popsavin, V., & Harangi, J., 1985)(Miljković, Popsavin, & Harangi, 1985).
Physical Properties Analysis
The physical properties of glycosides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of different functional groups. Research on related compounds provides insights into how structural features influence physical properties (Liberek, B., 2005)(Liberek, 2005).
Chemical Properties Analysis
The chemical properties of glycosides, including acidity, basicity, and reactivity towards specific reagents, are key to their utility in synthetic chemistry and biological applications. The functional groups present in glycosides, such as acetyl or tosyl groups, play a significant role in determining these properties. Investigations into the functionalization pattern and reactivity of similar glycosides offer valuable information on their chemical behavior (Dicke, R., Rahn, K., Haack, V., & Heinze, T., 2001)(Dicke, Rahn, Haack, & Heinze, 2001).
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research into the chemical synthesis and modification of complex sugars and derivatives, such as 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside, reveals its potential applications in creating glycomimetics and studying carbohydrate-based interactions. The base-catalyzed conjugate Michael addition of 1-thiosugars to reactive enones is a method for creating thiodisaccharides, serving as glycomimetics, indicating the importance of these compounds in developing biologically relevant molecules. This process shows the utility of toluenesulfonyl-protected sugars in synthesizing complex carbohydrate structures, which are pivotal in understanding carbohydrate-protein interactions and the development of novel therapeutics (Witczak et al., 2007).
Anticoagulant Activity Studies
Studies on glycosaminoglycans from various sources, including sea cucumbers, have demonstrated the structural diversity and complexity of carbohydrate-based molecules, highlighting the importance of specific structural features, such as sulfated fucose branches, in biological activity. This research underscores the potential of using complex carbohydrate derivatives for studying and enhancing anticoagulant activities, with implications for therapeutic applications (Yang et al., 2015).
Structural Analysis and Functionalization Patterns
The functionalization of polysaccharides, such as starch, with p-toluenesulfonyl groups (tosyl) is an area of interest due to the modification's impact on the solubility and reactivity of these polymers. Such studies provide insights into the distribution of functional groups and their effects on polymer properties, offering a basis for the development of novel materials with specific characteristics (Dicke et al., 2001).
Enzyme Inhibition and Biological Activity
Research into the synthesis and enzyme inhibition properties of novel compounds, including those derived from or related to 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside, sheds light on the potential of these molecules in treating diseases such as Alzheimer’s and diabetes. The exploration of azinane triazole-based derivatives, for instance, demonstrates the capability of toluenesulfonyl-protected compounds in inhibiting enzymes critical to disease progression, offering a pathway to the discovery of new therapeutics (Asif et al., 2022).
Mécanisme D'action
Target of Action
The tosyl group (4-toluenesulfonyl) is known to be a good leaving group in organic chemistry . This suggests that the compound may interact with various biological targets by donating the tosyl group.
Mode of Action
Based on the presence of the tosyl group, it can be inferred that this compound may act as a substrate in biochemical reactions, where the tosyl group is displaced by a nucleophile . The resulting changes would depend on the specific reaction and the nature of the nucleophile.
Biochemical Pathways
Tosyl derivatives have been used in the synthesis of various bioactive compounds , suggesting that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The presence of the tosyl group may influence its bioavailability, as tosyl derivatives are known to have good leaving group properties , which could potentially enhance the compound’s reactivity and absorption.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside. For instance, the reactivity of the tosyl group might be affected by the pH of the environment .
Safety and Hazards
Propriétés
IUPAC Name |
[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIFFZBWFOWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

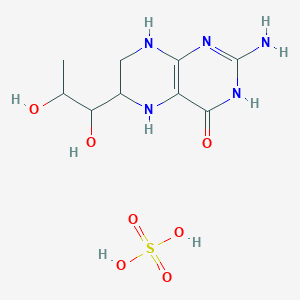

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
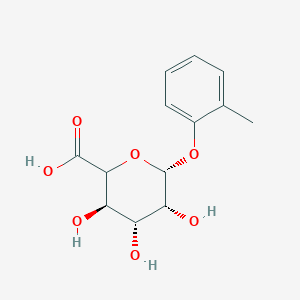
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
